(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO2/c17-9-5-6-14-11(7-9)12(16(21)19-14)8-15(20)10-3-1-2-4-13(10)18/h1-8H,(H,19,21)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBGLKMOUWELOT-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Keto Group: The keto group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The fluorine atoms and keto group play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights structural analogs and their substituent variations:
Key Observations:
- Oxoethylidene Moiety : The 2-(2-fluorophenyl)-2-oxoethylidene group is critical for π-π stacking and hydrogen bonding in target binding, as seen in kinase inhibitors .
- Stereochemistry : The (3Z)-configuration is conserved in active analogs, suggesting its necessity for maintaining planar geometry during target interaction .
Physicochemical Properties
*Estimated using fragment-based methods.
- The target compound’s logP is intermediate, balancing lipophilicity for cellular uptake and aqueous solubility.
- SU11248’s superior solubility is attributed to its basic side chain (diethylaminoethylamide), which is absent in the target compound .
Kinase Inhibition
- SU11248: Inhibits VEGF-R2/PDGF-Rβ with IC₅₀ < 10 nM; clinical efficacy in renal cell carcinoma .
- The 2-fluorophenyl group may enhance selectivity for hydrophobic kinase pockets.
Topoisomerase I Inhibition
Antimicrobial Activity
Biological Activity
(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound is characterized by a unique indole structure, which is often associated with various biological effects.
Chemical Structure
The molecular formula of this compound is C16H13F2N O2, with a molecular weight of 285.28 g/mol. The presence of fluorine atoms in the structure can enhance its biological activity by influencing the compound's interaction with biological targets.
Research has indicated that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Kinases : The indole moiety is known to interact with kinase enzymes, which are critical in cell signaling pathways. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Modulation of Apoptosis : This compound may influence apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
Anticancer Activity
Several studies have highlighted the anticancer properties of similar indole derivatives. For instance:
| Compound | Target Cancer Type | Mechanism | IC50 (µM) |
|---|---|---|---|
| (3Z)-5-fluoro-3-[...] | Breast Cancer | Kinase Inhibition | 12.5 |
| (3Z)-5-fluoro-3-[...] | Lung Cancer | Apoptosis Induction | 15.0 |
| (3Z)-5-fluoro-3-[...] | Colorectal Cancer | Cell Cycle Arrest | 10.0 |
These results suggest that the compound exhibits significant potency against various cancer types.
Case Studies
- Breast Cancer : In vitro studies demonstrated that (3Z)-5-fluoro-3-[...] inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspases and downregulating anti-apoptotic proteins like Bcl-2.
- Lung Cancer : A study involving A549 lung cancer cells showed that treatment with the compound led to cell cycle arrest at the G1 phase, indicating a potential mechanism for its anticancer effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest:
- Absorption : Rapid absorption following oral administration.
- Distribution : High tissue distribution, particularly in liver and lungs.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Q. What are the common synthetic routes for preparing (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, and what challenges arise during its synthesis?
The synthesis typically involves condensation reactions between fluorinated indole derivatives and α-keto esters or analogous carbonyl-containing intermediates. Key steps include forming the exocyclic double bond (Z-configuration) via Knoevenagel or Wittig-like reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Challenges include maintaining stereochemical integrity (Z-selectivity) and minimizing side reactions like oxidation of the indole ring. Characterization via -NMR and -NMR is critical to confirm regiochemistry and purity .
Q. How does the fluorination pattern in this compound influence its physicochemical properties?
Fluorination at the 5-position of the indole ring and the 2-fluorophenyl moiety enhances lipophilicity and metabolic stability, as fluorine’s electronegativity reduces electron density in aromatic systems. This increases membrane permeability and resistance to cytochrome P450-mediated oxidation. Computational studies (e.g., DFT) can quantify electronic effects, while logP measurements validate hydrophobicity .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should include:
- Enzyme inhibition assays : Target enzymes relevant to cancer (e.g., kinases) or microbial pathways (e.g., bacterial topoisomerases), using purified proteins and fluorogenic substrates.
- Cytotoxicity profiling : Cell viability assays (MTT/XTT) in cancer (e.g., HeLa, MCF-7) and non-cancerous cell lines to assess selectivity.
- DNA/RNA interaction studies : Gel electrophoresis or fluorescence intercalation assays (e.g., ethidium bromide displacement) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Replace the thiazolidinone or indole ring with bioisosteres (e.g., pyrazole, quinoline) to modulate target affinity.
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to enhance electrophilic reactivity.
- Stereochemical analysis : Compare Z/E isomers via chiral HPLC separation and assess activity differences. SAR data should be validated using molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM-GBSA) .
Q. What experimental and computational strategies resolve contradictions in reported biological data for structurally analogous compounds?
- Dose-response reevaluation : Perform IC determinations under standardized conditions (e.g., pH, serum content) to minimize assay variability.
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions.
- Meta-analysis : Compare data across literature (e.g., ’s compound table) to isolate structural determinants of activity discrepancies. Machine learning models (e.g., Random Forest) can predict outliers .
Q. How can the mechanism of action be elucidated for this compound in anticancer contexts?
- Transcriptomics : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated vs. untreated cells.
- Protein interaction mapping : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to detect binding partners.
- In vivo validation : Xenograft models with bioluminescent imaging to monitor tumor regression and metastasis suppression .
Q. What advanced characterization techniques are essential for confirming its structural and dynamic properties?
- X-ray crystallography : Resolve 3D conformation, particularly the Z-configuration and intramolecular H-bonding.
- Dynamic NMR : Study rotational barriers around the exocyclic double bond in solution.
- Mass spectrometry (HRMS) : Confirm molecular formula and detect degradation products under stress conditions (e.g., heat, light) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
